3-(3-(Benzyloxy)-4-hydroxyphenyl)propanoic acid
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Overview
Description
3-(3-(Benzyloxy)-4-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound features a benzene ring substituted with a benzyloxy group and a hydroxyl group, connected to a propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzyloxy)-4-hydroxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and benzyl bromide.
Formation of Benzyloxy Group: The hydroxyl group of 3-hydroxybenzaldehyde is reacted with benzyl bromide in the presence of a base like potassium carbonate to form 3-(benzyloxy)benzaldehyde.
Reduction: The aldehyde group in 3-(benzyloxy)benzaldehyde is reduced to an alcohol using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Benzyloxy)-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenylpropanoic acids.
Scientific Research Applications
3-(3-(Benzyloxy)-4-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the hydroxyl group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-(Benzyloxy)-4-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)propanoic acid: Lacks the hydroxyl group, which may reduce its antioxidant properties.
3-(3,4-Dimethoxyphenyl)propanoic acid: Contains methoxy groups instead of a hydroxyl group, which may alter its reactivity and biological activity.
Uniqueness
3-(3-(Benzyloxy)-4-hydroxyphenyl)propanoic acid is unique due to the presence of both benzyloxy and hydroxyl groups, which confer distinct chemical and biological properties. The hydroxyl group enhances its antioxidant activity, while the benzyloxy group provides additional sites for chemical modification .
Properties
Molecular Formula |
C16H16O4 |
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Molecular Weight |
272.29 g/mol |
IUPAC Name |
3-(4-hydroxy-3-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H16O4/c17-14-8-6-12(7-9-16(18)19)10-15(14)20-11-13-4-2-1-3-5-13/h1-6,8,10,17H,7,9,11H2,(H,18,19) |
InChI Key |
CQDOMJRIDKSSRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)CCC(=O)O)O |
Origin of Product |
United States |
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